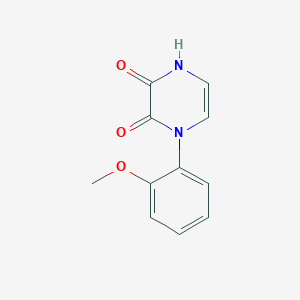![molecular formula C13H10N4O3 B6420288 6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1351398-78-1](/img/structure/B6420288.png)
6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid, also known as 4-methyl-6-(3-oxo-2-phenyl-1,2,3-triazolo[1,5-a]pyrazin-5-yl)benzoic acid (MPTPC), is a compound of the triazole family, which is a class of heterocyclic compounds with a wide range of biological activities. MPTPC has been extensively studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The antibacterial potential of triazole derivatives, closely related to the specified chemical compound, is significant, especially against Staphylococcus aureus. Triazoles, being bioisosteres of amides, esters, and carboxylic acids, exhibit potent inhibitory actions on key bacterial enzymes such as DNA gyrase and topoisomerase IV. Their unique structural features allow them to exert multiple antibacterial mechanisms, making them promising candidates for addressing drug-resistant bacterial infections (Li & Zhang, 2021).
Catalysis and Drug Synthesis
Triazole derivatives serve as crucial scaffolds in drug discovery and development due to their versatile biological activities and structural variations. They play a significant role in the synthesis of new drugs and have been incorporated into several pharmaceuticals. Their stability under various conditions and ability to engage in multiple types of interactions make them valuable in the design of molecules with desired therapeutic effects (Kaushik et al., 2019).
Synthesis of Heterocycles
The chemical under discussion, with its triazole core, is part of a broader class of compounds that are instrumental in the synthesis of various heterocyclic compounds. These heterocycles are foundational in developing new materials, pharmaceuticals, and agrochemicals due to their complex and diverse biological activities. Triazoles, in particular, have been explored for their potential in creating novel heterocyclic structures with significant pharmacological properties (Gomaa & Ali, 2020).
Immunomodulatory Effects
Research indicates that certain triazole derivatives exhibit immunomodulating activities alongside their antimicrobial effects. This dual action enhances their therapeutic potential, especially in in vivo contexts where they can stimulate the immune system while directly combating pathogens. This property opens avenues for developing drugs that can manage infections more effectively by supporting the body's natural defense mechanisms (Schiaffella & Vecchiarelli, 2001).
Agricultural Applications
Compounds related to the specified chemical structure are utilized in agriculture to create plant protection products. Triazole derivatives have been formulated into insecticides, fungicides, and growth regulators, showcasing their versatility and importance in maintaining crop health and productivity. Their ability to inhibit the growth of various pests and pathogens makes them essential tools in agricultural management (Nazarov et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit significant biological activity, including acting as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1) and cytochrome cyp8b1 .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in viral replication and cancer cell proliferation .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro antibacterial activity using the microbroth dilution method .
Result of Action
Similar compounds have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
6-(4-methylphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-7-2-4-8(5-3-7)9-6-17-11(12(18)14-9)10(13(19)20)15-16-17/h2-6H,1H3,(H,14,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELSEYKITDQJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420218.png)
![3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420239.png)
![3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420240.png)
![3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420246.png)
![tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420253.png)
![2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420266.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420273.png)
![2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420275.png)
![2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420282.png)
![(2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B6420301.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B6420305.png)
![1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420315.png)